BENGHE Foundational & Exploratory

Check Availability & Pricing

Aderbasib (INCB7839): A Technical Overview of
Its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Aderbasib

Cat. No.: B1684442

Wilmington, DE - Aderbasib (INCB7839), a potent, orally bioavailable, hydroxamate-based
inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and ADAM17, was developed by
Incyte Corporation as a potential anti-cancer agent. This technical guide provides a
comprehensive overview of the discovery and development history of Aderbasib, detailing its
mechanism of action, preclinical data, and clinical trial results.

Discovery and Rationale

Aderbasib was identified as a dual inhibitor of the metalloproteinases ADAM10 and ADAM17,
also known as Tumor Necrosis Factor-a Converting Enzyme (TACE).[1][2][3] These
"sheddases" are responsible for the proteolytic cleavage and release of the extracellular
domains of various cell surface proteins, including ligands for the epidermal growth factor
receptor (EGFR) and HER2, as well as Notch receptors.[4] The rationale behind the
development of Aderbasib was that by inhibiting ADAM10 and ADAML17, it could block the
activation of key signaling pathways involved in tumor cell proliferation, survival, and resistance
to therapy.[1][4]

Mechanism of Action

Aderbasib exerts its therapeutic effect by binding to the active site of the metalloproteinase
domain of both ADAM10 and ADAM17, thereby inhibiting their enzymatic activity.[5] This
inhibition prevents the shedding of a wide range of substrates, leading to the downregulation of
critical oncogenic signaling pathways.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1684442?utm_src=pdf-interest
https://www.benchchem.com/product/b1684442?utm_src=pdf-body
https://www.benchchem.com/product/b1684442?utm_src=pdf-body
https://www.benchchem.com/product/b1684442?utm_src=pdf-body
https://go.drugbank.com/drugs/DB05033
https://en.wikipedia.org/wiki/Aderbasib
https://www.medchemexpress.com/literature/aderbasib-is-a-highly-potent-and-orally-active-inhibitor-of-adam10-and-adam17.html
https://www.mycancergenome.org/content/drugs/aderbasib/
https://www.benchchem.com/product/b1684442?utm_src=pdf-body
https://go.drugbank.com/drugs/DB05033
https://www.mycancergenome.org/content/drugs/aderbasib/
https://www.benchchem.com/product/b1684442?utm_src=pdf-body
https://www.medchemexpress.com/aderbasib.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Inhibition of EGFR/HER2 Signaling

ADAM10 and ADAM17 are responsible for the cleavage and release of EGFR ligands, such as
Transforming Growth Factor-a (TGF-a) and Amphiregulin. By inhibiting this shedding,
Aderbasib was designed to block the activation of the entire HER receptor family
(EGFR/HER1, HER2, HER3, and HER4), leading to a more complete inhibition of this pathway
compared to therapies targeting individual receptors.[1] In the context of HER2-positive breast
cancer, ADAM10-mediated cleavage of the HER2 receptor results in the formation of a
constitutively active p95-HER2 fragment and the release of the HER2 extracellular domain
(ECD). Elevated levels of p95-HER2 have been associated with resistance to trastuzumab.
Aderbasib was shown to inhibit this cleavage, suggesting a potential to overcome trastuzumab
resistance.

Figure 1: Aderbasib inhibits ADAM10-mediated cleavage of the HER2 receptor.

Modulation of Notch Signaling

ADAM10 is also a key enzyme in the Notch signaling pathway, where it is responsible for the
S2 cleavage of the Notch receptor, a critical step in its activation. By inhibiting ADAM10,
Aderbasib has the potential to modulate Notch signaling, which is implicated in cancer cell
proliferation, differentiation, and survival.[4]
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Aderbasib's Impact on the Notch Signaling Pathway
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Figure 2: Aderbasib inhibits the ADAM10-mediated S2 cleavage of the Notch receptor.
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Preclinical Development
Enzymatic Activity

Aderbasib was characterized as a potent, low nanomolar inhibitor of both ADAM10 and
ADAM17.[5][6]

Target IC50 (nM)
ADAM10 Data not publicly available
ADAM17 Data not publicly available

Table 1: In vitro inhibitory activity of Aderbasib.
Specific IC50 values have not been disclosed in

publicly available literature.

In Vivo Efficacy

Preclinical studies in various xenograft models demonstrated the anti-tumor activity of
Aderbasib.

o« HER2+ Breast Cancer: In a BT474-SC1 breast cancer xenograft model, Aderbasib (30
mg/kg/day) in combination with lapatinib (75 mg/kg) resulted in the complete prevention of
mean tumor volume increase.[7]

» Pediatric High-Grade Gliomas: In patient-derived pediatric high-grade glioma (GBM and
DIPG) xenograft models, Aderbasib was shown to robustly inhibit tumor growth and improve
overall survival.[8] It also demonstrated sufficient brain penetration to achieve its
pharmacodynamic effect of ADAM10 inhibition.[8]

o EGFR-Responsive Breast Tumor Model: In an MDA-MB-435 breast tumor model, Aderbasib
(30 mg/kg/day for 14 days) delayed tumor growth by 9 days. When combined with paclitaxel
(20 mg/kg), the tumor growth delay was extended to 53 days, with 7 out of 8 partial
responses and 1 out of 8 complete responses observed.[9]

Clinical Development

Aderbasib has been evaluated in Phase | and Phase Il clinical trials for various solid tumors.
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Phase I/ll Study in HER2+ Metastatic Breast Cancer

A significant focus of Aderbasib's clinical development was in combination with trastuzumab
for patients with HER2-positive metastatic breast cancer.

o Study Design: This was a single-arm, open-label, dose-escalation trial of Aderbasib (100
mg, 200 mg, and 300 mg BID) in combination with trastuzumab.[7]

o Pharmacodynamics: Administration of Aderbasib resulted in a dose-dependent reduction in
the levels of circulating HER2 ECD, with a mean inhibition of approximately 80% at the 300
mg BID dose.[10]

o Efficacy: In 51 evaluable patients, the overall response rate for the Aderbasib and
trastuzumab combination was 50% (13/26). A higher response rate of 64% (9/14) was
observed in patients with Aderbasib plasma concentrations above the IC50 for HER2

cleavage.[7]

o Development Status: Despite these promising initial results, Incyte halted the development of
Aderbasib for metastatic breast cancer in 2011 following further research that contradicted
the positive findings from the Phase Il trials.[2]

Parameter Result
Overall Response Rate 50% (13/26)
Response Rate (Plasma Conc. > IC50) 64% (9/14)
HER2 ECD Reduction (300 mg BID) ~80%

Table 2: Efficacy results from the Phase I/1l trial
of Aderbasib with Trastuzumab in HER2+ Breast

Cancer.

Phase | Study in Pediatric High-Grade Gliomas (PBTC-
056)

More recently, Aderbasib was investigated in a Phase | trial for children with recurrent or
progressive high-grade gliomas.
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o Study Design: A multicenter Phase | trial (NCT04295759) to evaluate the safety and

tolerability of Aderbasib in children aged 3-21 years. The starting dose was 120 mg/m?/dose
BID.[11][12]

Safety and Tolerability: The most common adverse events were fatigue, nausea, anorexia,
diarrhea, emesis, abdominal pain, anemia, and constipation.[8]

Dose-Limiting Toxicity: The dose-limiting toxicity in monotherapy Phase | trials was deep
venous thrombosis (DVT).[8] In the pediatric glioma trial, an unanticipated toxicity led to an
amendment requiring prophylactic anticoagulation with enoxaparin.

Experimental Protocols
In Vivo Xenograft Studies (General Protocol)

Animal Models: Athymic nude mice are typically used for xenograft studies.

Cell Implantation: Tumor cells (e.g., BT474, MDA-MB-435, or patient-derived glioma cells)
are implanted subcutaneously or orthotopically into the mice.

Treatment: Once tumors reach a specified volume, animals are randomized into treatment
and control groups. Aderbasib is typically administered orally (p.o.) daily or twice daily.

Tumor Measurement: Tumor volume is measured regularly using calipers, and tumor growth
inhibition is calculated.

Pharmacodynamic Assessments: Plasma and tumor tissue can be collected to assess drug
concentrations and biomarker modulation (e.g., HER2 ECD levels).
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General Xenograft Study Workflow for Aderbasib
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Figure 3: A generalized workflow for preclinical xenograft studies of Aderbasib.
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Conclusion

Aderbasib (INCB7839) is a potent dual inhibitor of ADAM10 and ADAM17 that showed initial
promise in preclinical and early clinical studies, particularly in HER2-positive breast cancer. Its
mechanism of action, involving the inhibition of key signaling pathways like EGFR/HERZ2 and
Notch, provided a strong rationale for its development. However, despite encouraging early
clinical data, its development for metastatic breast cancer was discontinued. The investigation
of Aderbasib in other indications, such as pediatric high-grade gliomas, highlights the ongoing
interest in targeting ADAM metalloproteinases in oncology. Further research is needed to fully
elucidate the therapeutic potential and safety profile of this class of inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [Aderbasib (INCB7839): A Technical Overview of Its
Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684442#aderbasib-incb7839-discovery-and-
development-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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